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Compound of Interest

Compound Name:
3-Bromo-1-(tetrahydro-2H-pyran-

2-yl)-1H-indazole

CAS No.: 60869-95-6

Cat. No.: B1532591 Get Quote

A 1-THP Scaffold Approach
Executive Summary
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, present in potent

kinase inhibitors (e.g., Axitinib, Pazopanib).[1] While N1-functionalization is trivial, C3-

functionalization remains the synthetic bottleneck due to the high pKa of the C3-H bond (~35)

and competing reactivity at the nitrogen atoms.

This guide details the strategic use of the 1-(tetrahydro-2H-pyran-2-yl) (THP) protecting group

to unlock C3 reactivity. Unlike electron-withdrawing groups (Boc, Tosyl) that can destabilize the

ring to nucleophilic attack, the THP group is electron-donating and stable to strong bases,

making it the ideal "anchor" for Directed Lithiation and Pd-catalyzed Cross-Coupling.

Strategic Workflow & Mechanism
The functionalization of 1-THP-indazole relies on two primary mechanistic pathways:

Lithiation-Trapping: Utilizing the steric bulk and coordination ability of the THP group to direct

n-BuLi to the C3 position at low temperatures.

Halogenation-Coupling: Converting the C3-H to a C3-Halide (I/Br) to serve as a handle for

Suzuki-Miyaura or Stille couplings.
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Figure 1: Dual-pathway strategy for accessing diverse C3-substituted indazoles via the 1-THP

scaffold.

Module A: C3-Lithiation and Electrophile Trapping
Application: Introduction of alkyl, acyl, formyl, or heteroatom groups.[2] Mechanism: The THP

group protects N1, preventing deprotonation. n-BuLi removes the C3 proton. The resulting C3-

lithio species is stabilized by the adjacent N2 nitrogen but requires cryogenic conditions to

prevent ring fragmentation (opening of the pyrazole ring).

Protocol
Preparation: Flame-dry a 25 mL round-bottom flask (RBF) and cool under Argon.

Substrate: Add 1-THP-indazole (1.0 equiv) and dissolve in anhydrous THF (0.2 M

concentration).

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Do not

proceed until the internal temperature is stable.

Lithiation: Dropwise add n-BuLi (1.2 equiv, 2.5 M in hexanes) over 10 minutes.

Observation: The solution typically turns yellow or orange, indicating the formation of the

lithiated species.
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Incubation: Stir at -78°C for 45–60 minutes.

Trapping: Add the Electrophile (1.5 equiv) (e.g., aldehyde, ketone, alkyl halide) dissolved in

minimal THF.

Warming: Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.

Quench: Quench with saturated aqueous

. Extract with EtOAc.[3]

Expert Insight: If the electrophile is bulky, the reaction may be sluggish. In such cases,

transmetallation to Zinc (using

) or Magnesium (using

) before adding the electrophile can improve yields by softening the nucleophile.

Module B: C3-Halogenation & Pd-Cross-Coupling
Application: Introduction of Aryl, Heteroaryl, or Vinyl groups (Suzuki/Stille/Negishi). Why this

route? Direct lithiation is incompatible with electrophiles containing acidic protons or sensitive

functional groups. The C3-Iodide is a robust "shelf-stable" intermediate.

Step 1: C3-Iodination Protocol[4]
Dissolve 1-THP-indazole (1.0 equiv) in DCM (0.5 M).

Add N-Iodosuccinimide (NIS) (1.1 equiv) at 0°C.

Stir at room temperature (RT) for 2–4 hours.

Workup: Wash with 10%

(to remove oxidative impurities) and brine.

Result: 3-iodo-1-THP-indazole (typically a solid).

Step 2: Suzuki-Miyaura Coupling Protocol[4][5]
Vessel: Use a microwave vial or pressure tube.
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Mix: Combine 3-iodo-1-THP-indazole (1.0 equiv), Boronic Acid (1.5 equiv), and Base (

, 3.0 equiv).

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 mins.

Catalyst: Add

(5 mol%).

Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 mins).

Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Expert Insight: The THP group is bulky. If the boronic acid is ortho-substituted, steric clash may

lower yields.[1] Switch to

/ SPhos (Buchwald precatalysts) to overcome steric hindrance.

Module C: Scaffold Release (THP Deprotection)
The THP group introduces a chiral center, rendering the molecule a mixture of diastereomers (if

other chiral centers exist) or simply complicating NMR spectra with broad signals. Removal is

the final step.

Protocol
Dissolve the functionalized 1-THP-indazole in MeOH or DCM.

Add 4M HCl in Dioxane (5–10 equiv) or TFA (20% v/v in DCM).

Stir at RT for 1–3 hours.

Monitor: TLC will show the disappearance of the non-polar THP spot and the appearance

of a more polar NH-indazole.

Neutralization: Carefully quench with saturated

.
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Isolation: Extract with EtOAc.

Data Summary & Troubleshooting
Issue Probable Cause Corrective Action

Low Yield (Lithiation) Temperature too high (>-60°C).
Ensure -78°C is maintained.

Use an internal thermometer.

Ring Opening
"Dance" mechanism or

fragmentation.

Reduce lithiation time (<30

min). Ensure anhydrous THF.

No Reaction (Suzuki) Oxidative addition failure.

Switch from 3-Bromo to 3-Iodo

precursor. Use SPhos or

XPhos ligands.[3]

N-Deprotection during

Coupling

Acidic boronic acids or high

heat.

Ensure base (

) is in excess. Use THP (stable

to base) over Boc (labile to

base/heat).

Messy NMR THP chirality.

This is normal. Do not purify

diastereomers; deprotect first,

then characterize.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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